1-Benzyl-3-méthoxy-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

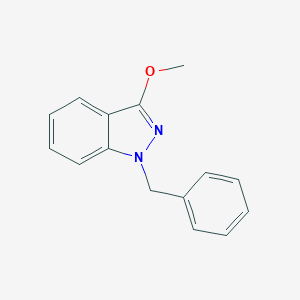

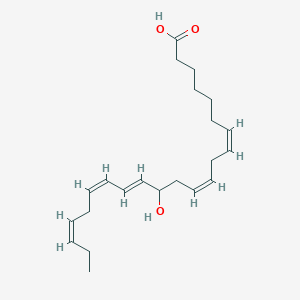

1-Benzyl-3-methoxy-1H-indazole is a chemical compound belonging to the indazole class, which is a heterocyclic structure containing a benzene ring fused to a pyrazole ring. The indazole nucleus is a prevalent scaffold in medicinal chemistry, often associated with a wide range of biological activities. The specific substitution pattern of a benzyl group at the 1-position and a methoxy group at the 3-position on the indazole ring system may influence the compound's physical properties, reactivity, and potential pharmacological activities.

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include derivatives such as 1-Benzyl-3-methoxy-1H-indazole, can be achieved through various synthetic routes. One such method involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction yielding N(1)-C(3) disubstituted indazoles in moderate to excellent yields . Another approach for synthesizing indazole derivatives is the photolysis of 2-aminophenylketon-O-(ethoxycarbonyl)oximes, which provides 1H-indazole derivatives in high yields under UV or visible light irradiation .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques. For instance, the crystal and molecular structure of a related compound, 2-(4-methoxybenzyl)-4-nitro-2H-indazole, was determined using X-ray crystallography, revealing that it crystallizes in the triclinic space group with two independent molecules in the asymmetric unit . Although not directly related to 1-Benzyl-3-methoxy-1H-indazole, this study provides insight into the structural aspects of substituted indazoles.

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. For example, thiazolo[3,4-b]indazole-2,2-dioxides, which share the indazole core, can undergo 1,3-dipolar cycloadditions with benzyne to yield 1,3-dihydrothiazolo[3,4-b]indazoles, which can be further transformed into sulfones and used as precursors for novel benzo-2,3-diazafulvenium methides . These intermediates can react with N-substituted maleimides to produce new 1H-indazoles with potential applications as dyes.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. For example, oxadisilole-fused 1H-benzo[f]indazoles exhibit high fluorescence quantum yields and good thermal stabilities, suggesting potential as deep-blue emitters for OLED applications . The antiproliferative activity of 1H-benzo[f]indazole-4,9-dione derivatives on cancer cell lines indicates that the indazole core, when appropriately substituted, can confer significant biological activity .

Applications De Recherche Scientifique

- Application spécifique: Le 1-Benzyl-3-méthoxy-1H-indazole et les composés apparentés ont été étudiés pour leur capacité à inhiber la croissance cellulaire dans les lignées cellulaires néoplasiques . Il est à noter que des dérivés comme le 3-amino-N-(4-benzylphényl)-1H-indazole-1-carboxamide et le 3-amino-N-(4-butoxyphényl)-1H-indazole-1-carboxamide ont présenté une activité antiproliférative significative à faibles concentrations.

Activité anticancéreuse

Activité enzymatique et cellulaire

En résumé, le this compound est prometteur dans divers domaines scientifiques, notamment la recherche sur le cancer, la modulation de l'inflammation, la thérapie antibactérienne et les applications antidépressives potentielles. Des recherches supplémentaires sont nécessaires pour exploiter pleinement son potentiel thérapeutique. 🌟

Mécanisme D'action

Target of Action

1-Benzyl-3-methoxy-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications Indazole-containing compounds are known to have a broad range of biological properties, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives can inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to the inhibition of cell growth.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, inflammation, and bacterial growth .

Result of Action

Specifically, certain derivatives were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing synthetic approaches to these heterocycles with better biological activities . The potential of indazole derivatives in drug development is vast, given their wide range of pharmacological activities .

Propriétés

IUPAC Name |

1-benzyl-3-methoxyindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)17(16-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRXNLHIWBMTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565130 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4454-33-5 |

Source

|

| Record name | 1-Benzyl-3-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

![Bis[3-(dodecanoyloxy)-2-hydroxypropyl] hexanedioate](/img/structure/B123297.png)